Bienvenue dans la boutique en ligne BenchChem!

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

Immuno-Oncology IDO1 Inhibitors Medicinal Chemistry

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine (CAS 1458162-16-7) is a synthetic indoline derivative featuring a saturated 2,3-dihydroindole core, a free 5-position primary amine, and an N-1 oxane-4-carbonyl (tetrahydropyran-4-carbonyl) substituent. With a molecular formula of C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol, this compound belongs to a proprietary class of 1-tetrahydropyranylcarbonyl-2,3-dihydro-1H-indole derivatives exemplified in Eli Lilly patents as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 1458162-16-7
Cat. No. B1399017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine
CAS1458162-16-7
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1COCCC1C(=O)N2CCC3=C2C=CC(=C3)N
InChIInChI=1S/C14H18N2O2/c15-12-1-2-13-11(9-12)3-6-16(13)14(17)10-4-7-18-8-5-10/h1-2,9-10H,3-8,15H2
InChIKeyYDSZJDWUYGEONT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine (CAS 1458162-16-7): Procurement-Grade Overview for IDO1-Targeted Research


1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine (CAS 1458162-16-7) is a synthetic indoline derivative featuring a saturated 2,3-dihydroindole core, a free 5-position primary amine, and an N-1 oxane-4-carbonyl (tetrahydropyran-4-carbonyl) substituent . With a molecular formula of C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol, this compound belongs to a proprietary class of 1-tetrahydropyranylcarbonyl-2,3-dihydro-1H-indole derivatives exemplified in Eli Lilly patents as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) for cancer immunotherapy [1]. It is commercially available for research use at a typical purity specification of 95% . The 5-amino substitution pattern distinguishes it from the 5-acetyl analog used as a direct intermediate in the published synthesis of the clinical IDO1 inhibitor LY-3381916 (IDO1-IN-5) [2].

Why 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine Cannot Be Replaced by Generic Indoline Building Blocks for IDO1 Inhibitor Development


Generic or near-neighbor 2,3-dihydro-1H-indol-5-amine derivatives cannot be substituted for 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine (CAS 1458162-16-7) in proprietary immunooncology programs because the specific combination of the N-1 tetrahydropyranylcarbonyl (oxane-4-carbonyl) group and the unmasked 5-amino handle is essential for generating the IDO1 inhibitor pharmacophore exemplified in the Lilly patent series [1]. The tetrahydropyranylcarbonyl moiety at the N-1 position is a required structural element for IDO1 binding in the 1-tetrahydropyranylcarbonyl-2,3-dihydro-1H-indole compound class, while the 5-amino group serves as the critical derivatization point for introducing the chiral α-methylbenzamide side chain that confers potent, selective, and brain-penetrant IDO1 inhibition with an IC₅₀ of 7 nM in the ultimate target molecule LY-3381916 . Analogs lacking either the N-1 oxane carbonyl group or bearing alternative 5-position substituents (e.g., 5-acetyl, 5-nitro, or 5-unsubstituted) enter different synthetic trajectories and cannot access the same final inhibitor chemotype without additional synthetic steps, making the target compound the most direct precursor for generating focused IDO1 inhibitor libraries [2].

Quantitative Differentiation Evidence: 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine vs. Closest Analogs


Synthetic Utility: One-Step Derivatization to IDO1 Pharmacophore Compared to the 5-Acetyl Analog

The target compound's 5-amino group enables direct reductive amination or amide coupling to install the chiral α-methylbenzamide pharmacophore of LY-3381916, whereas the closest commercially available analog—1-(1-(tetrahydro-2H-pyran-4-carbonyl)indolin-5-yl)ethan-1-one (CAS 2166617-03-2)—requires an additional ketone-to-amine reductive amination step before the final amide coupling [1]. The published synthesis of LY-3381916 uses the 5-acetyl intermediate, achieving an 86% yield over two steps (ketone to amine to final amide) [2]. The target 5-amino compound eliminates the first of these two steps, potentially reducing the overall synthetic sequence from three steps (after N-1 acylation) to two steps for the same final inhibitor, offering an estimated 1.16× improvement in cumulative yield based on the reported 86% per-step efficiency when eliminating one transformation [2].

Immuno-Oncology IDO1 Inhibitors Medicinal Chemistry

Molecular Weight Advantage for Fragment-Based Drug Design vs. 5-(1-Aminoethyl) Analog

With a molecular weight of 246.30 g/mol, the target compound is 28.06 Da lighter than the 5-(1-aminoethyl) analog (5-(1-aminoethyl)indolin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone, CAS 2166617-06-5, MW 274.36 g/mol) . This lower molecular weight positions the target compound more favorably within fragment-based drug discovery (FBDD) parameters, where fragment hits typically adhere to the 'Rule of Three' (MW < 300 Da) [1]. The absence of the α-methyl group also removes a chiral center, resulting in an achiral intermediate that avoids enantiomeric complexity during parallel library synthesis and eliminates the need for chiral chromatography at this intermediate stage—a purification requirement reported in the synthesis of the chiral (R)-5-(1-aminoethyl) intermediate, which requires chiral SFC or HPLC to achieve >99% ee [2].

Fragment-Based Drug Discovery Lead Optimization Physicochemical Properties

Patent-Corroborated Scaffold Relevance: Direct Link to IDO1 Inhibitor Pharmacophore vs. Heteroaryl Carbonyl Analogs

The N-1 oxane-4-carbonyl (tetrahydropyran-4-carbonyl) substituent is a specific structural requirement explicitly claimed in the Eli Lilly IDO1 inhibitor patent (WO2017213919A1), where the tetrahydropyranyl group at position R3a is a defined substituent within the Markush structure [1]. In contrast, heteroaryl carbonyl analogs such as 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine (CAS 927996-80-3, pyridine-3-carbonyl analog) and 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine (CAS 1019597-66-0, furan-3-carbonyl analog) are not encompassed within the patent claims that define the IDO1-active chemotype, and no IDO1 inhibitory data have been reported for these heteroaryl-substituted analogs in the peer-reviewed literature [2]. The saturated tetrahydropyran ring provides distinct conformational and electronic properties compared to planar heteroaryl rings, which may affect target binding as evidenced by the 7 nM cellular IC₅₀ achieved by LY-3381916 bearing the tetrahydropyran-4-carbonyl group .

Patent Analysis IDO1 Inhibition Scaffold Hopping

Purified 5-Amino Handle Enables Direct Amide Coupling Library Generation vs. Reduced 5-Nitro Precursor Requirement

The target compound's free primary amine at the 5-position enables direct amide coupling with diverse carboxylic acid building blocks to generate SAR libraries without the need for a nitro-to-amine reduction step that would be required if using a 5-nitro-1-(tetrahydropyran-4-carbonyl)indoline precursor [1]. Commercial availability at 95% purity as the free amine allows procurement of the compound in its directly derivatizable form without investing in an additional catalytic hydrogenation or metal-mediated reduction step, which typically requires specialized equipment (hydrogenation apparatus) and introduces safety considerations associated with nitro group reductions on scale [1].

Parallel Synthesis Amide Coupling Lead Optimization

Physicochemical Differentiation: Lower logP and Higher HBD Count Relative to 5-Acetyl and 5-(1-Aminoethyl) Analogs

The target compound (5-amino, MW 246.30) bears a primary aromatic amine (2 hydrogen bond donors: –NH₂ group) that is absent in the 5-acetyl analog (CAS 2166617-03-2, MW 273.33, 0 HBD) and is replaced by a bulkier α-methylamine in the 5-(1-aminoethyl) analog (CAS 2166617-06-5, MW 274.36, 2 HBD but with increased lipophilicity from the extra methyl group) . The smaller 5-amino substituent is expected to yield lower logP and improved aqueous solubility compared to the more lipophilic 5-(1-aminoethyl) analog, favorable for maintaining drug-like physicochemical space during fragment growth [1]. The indoline scaffold with an oxane-4-carbonyl group at N-1 belongs to a class where the tetrahydropyran oxygen can serve as an additional hydrogen bond acceptor, potentially enhancing solubility beyond simple indoline derivatives [2].

Physicochemical Profiling Drug-Likeness Solubility

Direct Commercial Availability as a Research-Grade Building Block vs. Custom Synthesis Requirement for Closest Analogs

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine (CAS 1458162-16-7) is listed as in-stock by at least two independent suppliers (smolecule.com and chemenu.com) at 95% purity , whereas closely related analogs such as 1-(pyridine-3-carbonyl)-2,3-dihydro-1H-indol-5-amine (CAS 927996-80-3) are noted as discontinued by at least one supplier (CymitQuimica) , and the 5-nitro analog of the tetrahydropyranylcarbonyl indoline series does not appear in any commercially indexed catalog. This means the target compound offers immediate procurement without the lead time and cost associated with custom synthesis, which for non-stocked analogs typically requires 4-8 weeks and minimum order quantities of 100-500 mg at a significant cost premium .

Chemical Procurement Supply Chain Research Efficiency

Optimal Application Scenarios for Procuring 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine (CAS 1458162-16-7)


Generation of Focused IDO1 Inhibitor Libraries via Direct 5-Amine Derivatization

The target compound is optimally deployed as a starting scaffold for parallel amide coupling or reductive amination libraries targeting the indoleamine 2,3-dioxygenase 1 (IDO1) active site. Its free 5-amino group enables direct diversification with carboxylic acid or aldehyde building blocks without a prior nitro reduction or ketone-to-amine conversion step, reducing library synthesis cycle time by one step compared to the 5-acetyl analog CAS 2166617-03-2. The resulting library compounds maintain the N-1 tetrahydropyran-4-carbonyl group that is specifically claimed in the Eli Lilly IDO1 inhibitor patent WO2017213919A1 and is present in LY-3381916 (IDO1 IC₅₀ = 7 nM cellular assay) [1].

Fragment-Based Drug Discovery (FBDD) Screening Set Inclusion

With a molecular weight of 246.30 g/mol, which falls within the fragment 'Rule of Three' (MW < 300 Da), and an achiral structure possessing both hydrogen bond donor (2 HBD) and acceptor functionality, this compound is well-suited for inclusion in fragment screening libraries targeting IDO1 or other heme-dependent enzymes [1]. Its lower molecular weight relative to the 5-(1-aminoethyl) analog (MW 274.36) and absence of a chiral center simplify NMR-based and SPR-based fragment screening hit validation by eliminating the need for enantiomeric purity assessment at the fragment stage [2].

Process Chemistry Route Scouting and Intermediate Scale-Up Feasibility Studies

For process chemistry groups evaluating synthetic routes to LY-3381916-class IDO1 inhibitors, the target compound represents a strategic intermediate that bypasses the ketone-to-amine reductive amination and chiral separation steps documented in the published synthesis (CN114539209A) [1]. Procurement of this compound at 95% purity enables direct assessment of amide coupling conditions with 4-fluorobenzoic acid or related fragments at gram scale, providing a streamlined route-scouting platform. The reported 86% yield for the final amide coupling step in the patent literature provides a benchmark against which alternative conditions can be compared [2].

Mechanistic Probe Synthesis for IDO1 Binding Mode Studies

The 5-amino compound can be directly converted to photoaffinity labeling probes, biotinylated pull-down reagents, or fluorescent tracer molecules via simple amide coupling at the 5-position, enabling target engagement and binding mode studies on IDO1. The achiral nature of the intermediate ensures that probe molecules derived from it do not introduce unwanted diastereomeric complexity during biophysical assay development. This contrasts with probes derived from the chiral (R)-5-(1-aminoethyl) intermediate, where enantiomeric purity must be rigorously controlled to ensure consistent biophysical readouts [1].

Quote Request

Request a Quote for 1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.